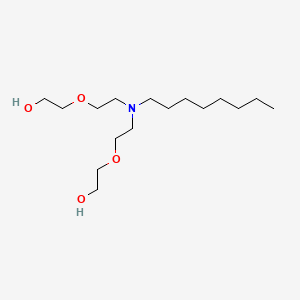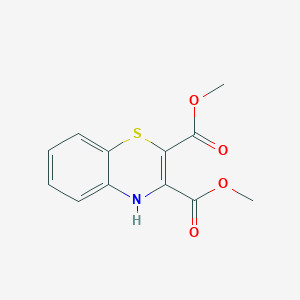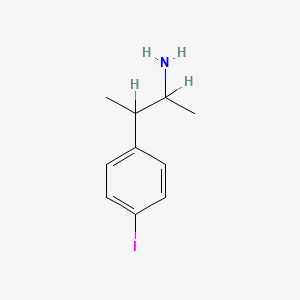
alpha,beta-Dimethyl-p-iodophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta-Dimethyl-p-iodophenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is characterized by the presence of iodine and methyl groups attached to the phenethylamine backbone. It is structurally related to other phenethylamines, which are known for their psychoactive and stimulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,beta-Dimethyl-p-iodophenethylamine typically involves the iodination of a phenethylamine precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenethylamine ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha,beta-Dimethyl-p-iodophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenethylamine derivatives.
Substitution: Phenethylamine derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Alpha,beta-Dimethyl-p-iodophenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha,beta-Dimethyl-p-iodophenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can result in changes in neurotransmitter release, receptor activation, and downstream cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine: A psychedelic compound with similar structural features.
Phenethylamine: The parent compound of the phenethylamine class.
Amphetamine: A stimulant with structural similarities to phenethylamines.
Uniqueness
Alpha,beta-Dimethyl-p-iodophenethylamine is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, pharmacokinetics, and interaction with biological targets, distinguishing it from other phenethylamines and amphetamines.
Properties
CAS No. |
74051-14-2 |
|---|---|
Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
3-(4-iodophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14IN/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8H,12H2,1-2H3 |
InChI Key |
TTYTUFQIBMIVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


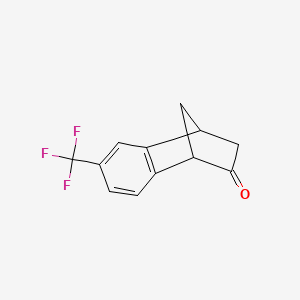
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
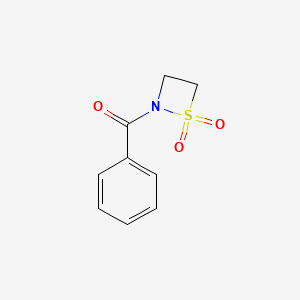

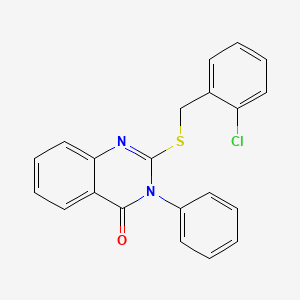
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
